molecular formula C23H23ClN4O2 B11193612 N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11193612
M. Wt: 422.9 g/mol
InChI Key: WMDVPAVNQXEPQP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring, a dihydroisoquinoline moiety, and a pyrimidinyl acetamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the chloro-substituted phenylamine, followed by the formation of the dihydroisoquinoline intermediate. The final step involves the coupling of these intermediates with a pyrimidinyl acetamide derivative under controlled conditions, such as specific temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • **N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide analogs
  • Ethyl acetoacetate
  • Methyl acetoacetate
  • Diethyl malonate

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H23ClN4O2

Molecular Weight

422.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H23ClN4O2/c1-15-7-8-19(24)12-20(15)26-21(29)14-28-22(30)11-16(2)25-23(28)27-10-9-17-5-3-4-6-18(17)13-27/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,26,29)

InChI Key

WMDVPAVNQXEPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C=C(N=C2N3CCC4=CC=CC=C4C3)C

Origin of Product

United States

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